2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide
Description
This compound is a hybrid molecule combining a 2H-chromene-3-carboxamide core with a propane-1-sulfonyl-substituted tetrahydroquinoline moiety. The chromene scaffold is widely explored in medicinal chemistry for its photophysical properties and biological activity, including anti-inflammatory, antimicrobial, and kinase inhibitory effects . The propane sulfonyl group enhances solubility and metabolic stability, while the tetrahydroquinoline fragment may contribute to target-specific interactions, such as with enzymes or receptors requiring planar aromatic systems. Structural analogs often vary in substituents (e.g., sulfonyl vs. cyano groups) or core heterocycles (e.g., chromene vs. naphthyridine), leading to divergent physicochemical and pharmacological profiles.
Properties
IUPAC Name |
2-oxo-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-2-12-30(27,28)24-11-5-7-15-13-17(9-10-19(15)24)23-21(25)18-14-16-6-3-4-8-20(16)29-22(18)26/h3-4,6,8-10,13-14H,2,5,7,11-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKZMXKYSKEGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide is a complex organic molecule that has attracted significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a chromene core fused with a tetrahydroquinoline moiety and a sulfonamide group. This combination enhances its lipophilicity and potential interactions with various biological targets.
Structural Formula
Research indicates that compounds similar to this one can modulate cannabinoid receptors, which are involved in several physiological processes including pain sensation, appetite regulation, and mood stabilization. The sulfonamide functional group contributes to the compound's ability to interact with these receptors, potentially influencing metabolic pathways and cognitive functions.
Pharmacological Activity
The biological activity of 2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide has been evaluated in various studies. Key findings include:
- Cannabinoid Receptor Modulation : The compound has shown promise as a modulator of cannabinoid receptors, which may have implications for treating conditions such as chronic pain and obesity.
- Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing the tetrahydroquinoline structure have demonstrated significant anticancer properties .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Pain Management : A study evaluated the efficacy of tetrahydroquinoline derivatives in managing neuropathic pain. Results indicated that these compounds significantly reduced pain scores in animal models through cannabinoid receptor activation.
- Cytotoxicity Assessment : A comparative analysis was conducted on the cytotoxic effects of various chromene derivatives. Results showed that compounds with similar structures to 2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide exhibited promising cytotoxicity against human cancer cell lines .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Chromene-Based Analogs
describes compounds 1–4 , which share the 4-oxo-4H-chromene backbone but differ in substituents and heteroatom integration:
- Compound 1: 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide.
- Compound 2–4 : Incorporate dithioxo-sulfido or methoxyphenyl-substituted diazaphosphinane moieties. These structures exhibit higher molecular complexity and sulfur/phosphorus content, which may improve metal-binding affinity but reduce solubility relative to the propane sulfonyl group in the target compound .
Key Structural Differences :
Carboxamide Derivatives with Quinoline Moieties
discusses N3-aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides (e.g., compound 67). These feature a dihydronaphthyridine core instead of chromene and lack sulfonyl groups. The pentyl chain in compound 67 improves lipophilicity, whereas the propane sulfonyl group in the target compound balances hydrophilicity and membrane permeability.
Chromene-3-carboxamide Derivatives with Peptidomimetic Chains
describes 6-chloro-N-(...)-2H-chromene-3-carboxamide (18o), which includes a peptidomimetic aldehyde chain. Unlike the target compound’s tetrahydroquinoline group, this derivative prioritizes protease inhibition via aldehyde warheads. The chloro substituent in 18o may enhance halogen bonding with catalytic residues, whereas the sulfonyl group in the target compound could favor polar interactions (e.g., hydrogen bonding with kinases) .
Research Findings and Implications
- Solubility and Bioavailability : The propane sulfonyl group in the target compound likely improves aqueous solubility over alkyl/aryl-substituted analogs (e.g., compound 67 in ), critical for oral bioavailability.
- Target Selectivity: The tetrahydroquinoline moiety may confer selectivity for quinoline-binding enzymes (e.g., topoisomerases) compared to naphthyridine or chromone-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
